Cas no 22818-40-2 (D-4-Hydroxyphenylglycine)

D-4-Hydroxyphenylglycine is an optically pure amino acid derivative offering improved specificity in biochemical assays and enhanced stability in aqueous solutions. Its unique structure allows for tailored interactions with target molecules, making it suitable for applications requiring precise binding properties. This compound demonstrates excellent solubility characteristics.
D-4-Hydroxyphenylglycine structure
D-4-Hydroxyphenylglycine structure
Product Name:D-4-Hydroxyphenylglycine
CAS No:22818-40-2
MF:C8H9NO3
MW:167.161962270737
MDL:MFCD00004262
CID:52147
PubChem ID:89853
Update Time:2025-11-26

D-4-Hydroxyphenylglycine Chemical and Physical Properties

Names and Identifiers

    • (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid
    • D-(-)-4-Hydroxyphenylglycine
    • (R)-(-)-alpha-Amino-(4-hydroxyphenyl)acetic acid
    • H-D-Phg(4-OH)-OH
    • 2-(4-Hydroxy-phenyl)glycin D-Form
    • 4-HYDROXY-D-PHENYLGLYCINE
    • PH Dane-acid
    • D-4-Hydroxyphenylglycine
    • D(-)4-P-hydroxyphenylglycine
    • D(-)-4-Hydroxyphenylglycine
    • 4-Hydroxy-D-(-)-2-phenylglycine
    • (αR)-α-Amino-4-hydroxybenzeneacetic acid
    • (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid
    • L-(-)-4-Hydroxy-α-aminophenylacetic acid
    • (2R)-2-Amino-2-(4
    • (2R)-2-Amino-2-(4-hydroxyphenyl)acetic acid,4-Hydroxy-D-phenylglycine,Cefadroxyl impurity A
    • (R)-2-(4-Hydroxyphenyl)glycine
    • (R)-para-hydroxyphenylglycine
    • D-(-)-2-(4-Hydr
    • D(-)-2-(4-hydroxyphenyl)glycine
    • D-N-(4-Hydroxyphenyl)glycine
    • D-α-(4-Hydroxy-phenyl)glycine
    • Cefadroxyl impurity A
    • (R)-(-)-2-Amino-2-(4-hydroxyphenyl)acetic Acid
    • D-(-)-2-(4-Hydroxyphenyl)glycine
    • D-2-(4-Hydroxyphenyl)glycine
    • D-p-Hydroxyphenylglycine
    • (R)-alpha-Amino-4-hydroxybenzeneacetic acid
    • Canagliflozin Impurity 21
    • PCM9OIX717
    • (2R)-amino(4-hydroxyphenyl)acetic acid
    • Benzeneacetic acid, a-amino-4-hydroxy-, (aR)-
    • (R)-2
    • Cefprozil Impurity A
    • Cefprozil Impurity
    • AS-12542
    • Z1198149764
    • (R)-(4-Hydroxyphenyl)glycine; (R)-2-(4-Hydroxyphenyl)glycine; 4-Hydroxy-D-phenylglycine; D-(-)-2-(4-Hydroxyphenyl)glycine; D-(-)-2-(p-Hydroxyphenyl)glycine
    • AMOXICILLIN TRIHYDRATE IMPURITY I [EP IMPURITY]
    • D-(-)-.ALPHA.-(4-HYDROXYPHENYL)GLYCINE
    • A816374
    • p-hydroxy-D-phenylglycine
    • EINECS 245-247-7
    • CEFPROZIL MONOHYDRATE IMPURITY A [EP IMPURITY]
    • DTXSID401014840
    • D-(-)-.ALPHA.-AMINO-4-HYDROXYPHENYLACETIC ACID
    • Q27095129
    • (.ALPHA.R)-.ALPHA.-AMINO-4-HYDROXYBENZENEACETIC ACID
    • A-Amino-4-hydroxybenzeneacetic acid
    • EN300-105272
    • CHEBI:15695
    • LJCWONGJFPCTTL-SSDOTTSWSA-N
    • SCHEMBL124861
    • D-alpha-(4-hydroxyphenyl)glycine
    • GLYCINE, 2-(P-HYDROXYPHENYL)-, D-
    • AC-1085
    • H0758
    • (
    • Epitope ID:117718
    • 22818-40-2
    • D-(-)-amino(4-hydroxyphenyl)acetic acid
    • HY-34588
    • (R)--Amino-4-hydroxybenzeneacetic acid
    • D-(-)-2-(P-HYDROXYPHENYL)GLYCINE
    • (alphaR)-alpha-Amino-4-hydroxybenzeneacetic acid
    • DB04308
    • CEFADROXIL MONOHYDRATE IMPURITY A [EP IMPURITY]
    • UNII-PCM9OIX717
    • Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.R)-
    • d-4-hydroxyphenylglicyne
    • (2R)-2-azaniumyl-2-(4-hydroxyphenyl)acetate;(R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid
    • AKOS006281607
    • D-?-(4-hydroxyphenyl)glycine
    • D-.ALPHA.-P-HYDROXYPHENYLGLYCINE
    • CEFADROXIL IMPURITY A [EP IMPURITY]
    • (R)-Ethyl 2-amino-2-(4-hydroxyphenyl)acetate
    • (2R)-amino(4-hydroxyphenyl)ethanoic acid
    • D-(-)-p-Hydroxyphenylglycine
    • NS00005440
    • 4-Hydroxyphenylglycine, D-(-)-
    • CEFPROZIL IMPURITY A [EP IMPURITY]
    • 4-Hydroxy-D-phenylglycine, >=98%
    • AR)-
    • D-.ALPHA.-AMINO-4-HYDROXYPHENYLACETIC ACID
    • MFCD00004262
    • P-hydroxy-(R)-phenylglycine
    • AMOXICILLIN IMPURITY I [EP IMPURITY]
    • Cefprozil impurity A, European Pharmacopoeia (EP) Reference Standard
    • C03493
    • EC 245-247-7
    • D-alpha-(4-Hydroxy-phenyl)glycine, European Pharmacopoeia (EP) Reference Standard
    • CS-0020117
    • D-2-amino-2-(p-hydroxyphenyl)acetic acid
    • AKOS015924172
    • Benzeneacetic acid, alpha-amino-4-hydroxy-, (alphaR)-
    • NCGC00164509-02
    • D71081
    • (R)-(4-HYDROXYPHENYL)GLYCINE
    • D-4-Hydroxyphenylglycine?
    • Amoxicillin Trihydrate Imp. I (EP): (2R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid
    • D-alpha-(4-Hydroxy-phenyl)glycine
    • D(-) Alpha Parahydroxy Phenylglycine
    • Amoxicillin Impurity H
    • BRD-K30373577-001-01-1
    • L-P-HYDROXYPHENYGLYCINE
    • CHEMBL1232204
    • MDL: MFCD00004262
    • Inchi: 1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1
    • InChI Key: LJCWONGJFPCTTL-SSDOTTSWSA-N
    • SMILES: OC([C@@H](C1C=CC(=CC=1)O)N)=O
    • BRN: 2210998

Computed Properties

  • Exact Mass: 167.05800
  • Monoisotopic Mass: 167.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: -2.1
  • Topological Polar Surface Area: 83.6

Experimental Properties

  • Color/Form: White flake crystals or white crystalline powder 2. density (g/ml, 25/4 ℃)
  • Density: 1.396
  • Melting Point: 240 °C (dec.) (lit.)
  • Boiling Point: 365.8°C at 760 mmHg
  • Flash Point: 175.0±25.1 °C
  • Refractive Index: -158 ° (C=1, 1mol/L HCl)
  • Solubility: 5g/l
  • Water Partition Coefficient: 5 g/L (20 ºC)
  • PSA: 83.55000
  • LogP: 1.17690
  • Specific Rotation: -156 º (c=1, 1 N HCl)
  • Optical Activity: [α]23/D −158±3°, c = 1 in 1 M HCl

D-4-Hydroxyphenylglycine Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S24/25
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Safety Term:S24/25
  • Risk Phrases:R36/37/38

D-4-Hydroxyphenylglycine Customs Data

  • HS CODE:29225000
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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D-4-Hydroxyphenylglycine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:22818-40-2)α-p-hydroxyphenylglycine
Order Number:LE11791;LE2467948
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:05
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:22818-40-2)4-Hydroxy-D-(-)-2-phenylglycine
Order Number:sfd18923
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com

D-4-Hydroxyphenylglycine Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on D-4-Hydroxyphenylglycine

D-4-Hydroxyphenylglycine: A Comprehensive Overview of Its Chemical Properties and Emerging Applications

D-4-Hydroxyphenylglycine (CAS no. 22818-40-2) is a significant compound in the field of chiral chemistry and pharmaceutical research. This enantiomer of 4-hydroxyphenylglycine has garnered considerable attention due to its unique structural and functional properties, which make it a valuable building block in the synthesis of various bioactive molecules. The compound's molecular structure, characterized by a hydroxyl group and an amino acid backbone, positions it as a key intermediate in the development of pharmaceuticals, particularly those targeting neurological and metabolic disorders.

The chemical structure of D-4-Hydroxyphenylglycine consists of a phenyl ring substituted with a hydroxyl group at the 4-position and an amino group at the 2-position of the glycine moiety. This configuration imparts distinct stereochemical properties, making it a crucial component in asymmetric synthesis. The compound's solubility profile, stability under various conditions, and reactivity patterns have been extensively studied, contributing to its widespread use in synthetic organic chemistry.

In recent years, D-4-Hydroxyphenylglycine has found applications in the development of chiral catalysts and auxiliaries, which are essential for enantioselective transformations. These transformations are critical in pharmaceutical synthesis, where the presence of even minor enantiomeric impurities can significantly affect the efficacy and safety of a drug. The compound's ability to facilitate high-yielding, enantiomerically pure reactions has made it a cornerstone in modern synthetic methodologies.

One of the most notable areas where D-4-Hydroxyphenylglycine has made significant contributions is in the field of protease inhibition. Proteases are enzymes that play vital roles in various biological processes, and their dysregulation is associated with numerous diseases, including cancer and inflammation. Researchers have leveraged the chiral properties of D-4-Hydroxyphenylglycine to design potent protease inhibitors that exhibit high selectivity and low toxicity. For instance, derivatives of this compound have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue degradation and have implications in conditions such as arthritis and cancer metastasis.

Another emerging application of D-4-Hydroxyphenylglycine is in the realm of artificial intelligence (AI)-assisted drug discovery. The compound's well-documented chemical properties make it an ideal candidate for computational modeling and virtual screening. AI algorithms can predict how different derivatives of D-4-Hydroxyphenylglycine might interact with biological targets, thereby accelerating the drug discovery process. This approach has already led to several promising candidates for further experimental validation.

The synthesis of D-4-Hydroxyphenylglycine itself is another area where significant advancements have been made. Modern synthetic routes often employ enzymatic catalysis or chiral auxiliary methods to achieve high enantiomeric purity with minimal environmental impact. These green chemistry approaches align with the growing emphasis on sustainable practices in pharmaceutical manufacturing. Additionally, continuous flow chemistry techniques have been adapted for the production of D-4-Hydroxyphenylglycine, offering improved scalability and efficiency.

The pharmacological potential of derivatives derived from D-4-Hydroxyphenylglycine continues to be explored in preclinical studies. One particularly exciting area is its role as a precursor for neuromodulatory agents. Compounds structurally related to D-4-Hydroxyphenylglycine have shown promise in treating neurological disorders such as Parkinson's disease and Alzheimer's disease by modulating neurotransmitter activity. The precise stereochemistry offered by this compound allows for fine-tuning pharmacokinetic properties, which is crucial for developing effective therapeutics.

In conclusion, D-4-Hydroxyphenylglycine (CAS no. 22818-40-2) represents a versatile and indispensable tool in modern chemical research and pharmaceutical development. Its unique structural features enable diverse applications ranging from asymmetric synthesis to drug discovery. As research progresses, it is anticipated that new methodologies and applications will continue to emerge, further solidifying its importance in both academic and industrial settings.

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